3-(3-Chlorophenyl)-3-methylbutan-2-one is an organic compound characterized by its unique structure, which features a chlorophenyl group attached to a branched ketone. This compound is part of a larger class of ketones and thioethers, which are often utilized in various scientific and industrial applications. The molecular formula for this compound is C11H13ClOS, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms.
The compound is synthesized from commercially available precursors such as 3-chlorothiophenol and 3-methyl-2-butanone. It falls under the category of thioether-containing ketones, which are known for their diverse reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 3-(3-Chlorophenyl)-3-methylbutan-2-one typically involves a nucleophilic substitution reaction. The primary method includes:
The reaction mechanism involves the nucleophilic attack of the thiophenol on the carbonyl carbon of the butanone, leading to the formation of the thioether linkage. The process may also include purification steps such as distillation or crystallization to isolate the desired product in high purity.
The structure of 3-(3-Chlorophenyl)-3-methylbutan-2-one can be represented as follows:
The structural representation can be depicted using SMILES notation: CC(C)C(=O)CSC1=CC(=CC=C1)Cl
.
3-(3-Chlorophenyl)-3-methylbutan-2-one can undergo several types of chemical reactions:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2